2-Chloro-1,3-benzothiazol-7-ol
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Overview
Description
2-Chloro-1,3-benzothiazol-7-ol is a chemical compound with the molecular formula C7H5ClNOS It is a derivative of benzothiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1,3-benzothiazol-7-ol can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzenethiol with chloroacetyl chloride under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminobenzenethiol and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures.
Procedure: The 2-aminobenzenethiol reacts with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-benzothiazol-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of benzothiazoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of 2-amino-1,3-benzothiazol-7-ol or 2-thio-1,3-benzothiazol-7-ol.
Oxidation: Formation of 2-chloro-1,3-benzothiazol-7-sulfoxide or 2-chloro-1,3-benzothiazol-7-sulfone.
Reduction: Formation of 2-chloro-1,3-benzothiazoline-7-ol.
Scientific Research Applications
2-Chloro-1,3-benzothiazol-7-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Materials Science: The compound is utilized in the development of organic semiconductors and fluorescent dyes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is employed in the synthesis of rubber accelerators and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-benzothiazol-7-ol varies depending on its application:
Antimicrobial Activity: The compound inhibits bacterial enzymes such as DNA gyrase and dihydrofolate reductase, leading to the disruption of bacterial DNA replication and cell division.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Fluorescent Properties: The compound exhibits fluorescence due to its conjugated structure, making it useful in imaging applications.
Comparison with Similar Compounds
2-Chloro-1,3-benzothiazol-7-ol can be compared with other benzothiazole derivatives:
2-Amino-1,3-benzothiazol-7-ol: Similar structure but with an amino group instead of a chlorine atom. It has different reactivity and applications.
2-Methyl-1,3-benzothiazol-7-ol: Contains a methyl group instead of a chlorine atom. It is less reactive in substitution reactions.
2-Chloro-1,3-benzothiazol-6-ol: The chlorine atom is positioned differently, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
2-chloro-1,3-benzothiazol-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYYLFBWDIBLGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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